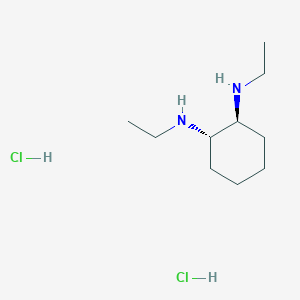
(1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride is a chiral diamine compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is known for its ability to act as a ligand in asymmetric synthesis, making it valuable in the production of enantiomerically pure substances.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine, which is commercially available or can be synthesized from cyclohexene via dihydroxylation followed by amination.
Diethylation: The primary amines on the cyclohexane-1,2-diamine are diethylated using ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The resulting product is purified through recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production, ensuring high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of (1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Various N-alkyl or N-aryl derivatives.
科学的研究の応用
(1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride is utilized in several scientific research areas:
Chemistry: As a chiral ligand in asymmetric synthesis, it helps in the production of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: It is employed in the manufacture of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which (1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic processes.
類似化合物との比較
Similar Compounds
(1R,2R)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride: The enantiomer of the compound, which may exhibit different reactivity and selectivity in asymmetric synthesis.
Cyclohexane-1,2-diamine: The parent compound without diethyl substitution, used in similar applications but with different properties.
N,N’-Dimethylcyclohexane-1,2-diamine: Another derivative with methyl groups instead of ethyl, showing different steric and electronic effects.
Uniqueness
(1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride is unique due to its specific chiral configuration and the presence of diethyl groups, which provide distinct steric and electronic environments. This makes it particularly effective as a chiral ligand in asymmetric synthesis, offering high enantioselectivity and efficiency in catalytic reactions.
特性
IUPAC Name |
(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-11-9-7-5-6-8-10(9)12-4-2;;/h9-12H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXXDARINXAGKS-BZDVOYDHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCCC1NCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CCCC[C@@H]1NCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
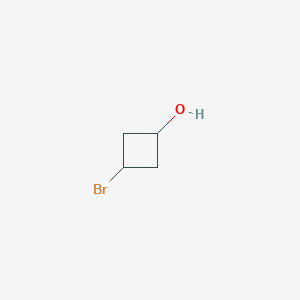
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834625.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2834628.png)
![4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2834630.png)
![N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2834631.png)
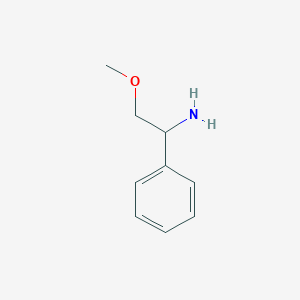
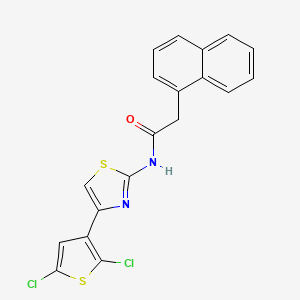
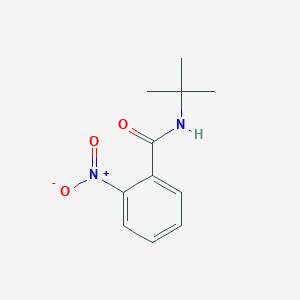
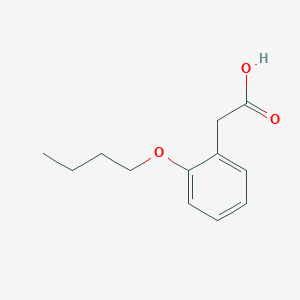
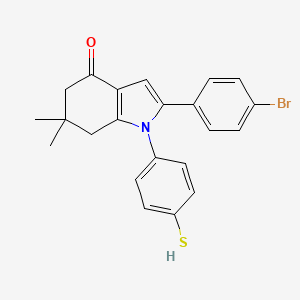
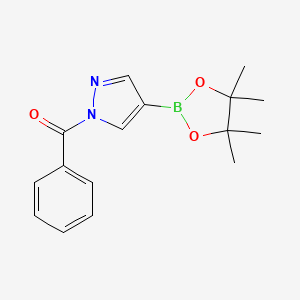
![Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2834644.png)
![N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride](/img/structure/B2834646.png)
![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride](/img/structure/B2834647.png)
